molecular formula C18H16Cl2N2O4 B2727984 methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate CAS No. 318284-53-6

methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate

Cat. No.: B2727984
CAS No.: 318284-53-6
M. Wt: 395.24
InChI Key: PBHSIXKXNKXLIX-UFFVCSGVSA-N
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Description

Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a methoxyimino group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyimino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHSIXKXNKXLIX-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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